molecular formula C20H23N5O3 B6137432 N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

Cat. No. B6137432
M. Wt: 381.4 g/mol
InChI Key: FUHRLAUZMUCDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide, also known as JNJ-40411813, is a novel and potent small molecule inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is a key regulator of intracellular signaling pathways that are involved in the control of motor, cognitive, and emotional functions. JNJ-40411813 has been shown to have potential therapeutic applications in neurological and psychiatric disorders, such as schizophrenia, Huntington's disease, and Parkinson's disease.

Mechanism of Action

N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is a selective inhibitor of PDE10A, which is a dual-specificity enzyme that hydrolyzes both cAMP and cGMP. By inhibiting PDE10A, N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide increases the levels of cAMP and cGMP in the brain, which in turn activates intracellular signaling pathways that are involved in the regulation of motor, cognitive, and emotional functions.
Biochemical and physiological effects:
N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical models. In animal models of schizophrenia, N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has been shown to increase the levels of dopamine and acetylcholine in the prefrontal cortex, which are key neurotransmitters that are involved in the regulation of cognitive function. In animal models of Huntington's disease, N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has been shown to reduce the levels of mutant huntingtin protein and oxidative stress in the brain. In animal models of Parkinson's disease, N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of neurotrophic factors in the brain.

Advantages and Limitations for Lab Experiments

N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has several advantages for use in lab experiments. It is a highly selective and potent inhibitor of PDE10A, which makes it a useful tool for studying the role of PDE10A in intracellular signaling pathways. It is also orally bioavailable, which allows for easy administration in animal models. However, N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain steady-state levels in vivo. It also has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide. One area of focus is the development of new formulations that can improve its solubility and bioavailability. Another area of focus is the identification of biomarkers that can be used to predict response to N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide in clinical trials. Additionally, further studies are needed to determine the safety and efficacy of N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide in humans with neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide involves a multi-step process that starts with the reaction of 2,3-dimethoxybenzaldehyde with malononitrile to form the corresponding cyanoacetate. The cyanoacetate is then reacted with 4,5-dimethoxy-2-nitrobenzene in the presence of a base to yield the corresponding nitroalkene. Reduction of the nitro group with palladium on carbon and hydrogen gas leads to the formation of the corresponding amine. The amine is then reacted with 4-pyridin-2-ylpiperazine and acetic anhydride to form the final product, N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide.

Scientific Research Applications

N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has been extensively studied in preclinical models of neurological and psychiatric disorders. In animal models of schizophrenia, N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has been shown to improve cognitive function and reduce positive and negative symptoms of the disease. In animal models of Huntington's disease, N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has been shown to improve motor function and reduce neuronal damage. In animal models of Parkinson's disease, N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has been shown to improve motor function and reduce neuroinflammation.

properties

IUPAC Name

N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-27-17-11-15(13-21)16(12-18(17)28-2)23-20(26)14-24-7-9-25(10-8-24)19-5-3-4-6-22-19/h3-6,11-12H,7-10,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHRLAUZMUCDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)NC(=O)CN2CCN(CC2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

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